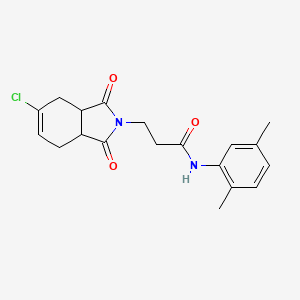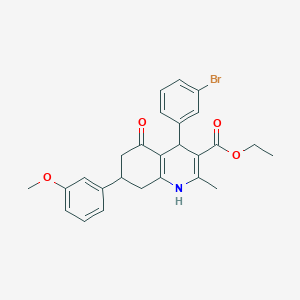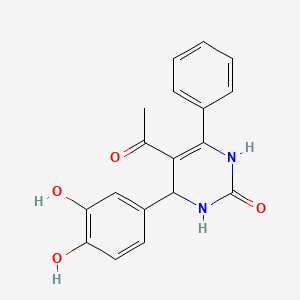![molecular formula C16H21FN2O2 B4054842 1-[3-fluoro-4-(3-methyl-4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B4054842.png)
1-[3-fluoro-4-(3-methyl-4-propionyl-1-piperazinyl)phenyl]ethanone
Übersicht
Beschreibung
1-[3-fluoro-4-(3-methyl-4-propionyl-1-piperazinyl)phenyl]ethanone is a useful research compound. Its molecular formula is C16H21FN2O2 and its molecular weight is 292.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.15870608 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors Development
Piperazine derivatives are instrumental in developing fluorescent chemosensors for detecting metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. Such applications underscore the potential for using structurally similar compounds in sensing technologies for environmental monitoring and analytical chemistry (Roy, 2021).
Therapeutic Uses and Drug Design
The piperazine moiety is a crucial pharmacophore in designing drugs with various therapeutic uses, such as antipsychotic, antihistamine, and anticancer agents. Compounds containing piperazine units demonstrate significant activity across a broad spectrum of biological targets, suggesting the importance of such structures in medicinal chemistry (Sikazwe et al., 2009).
Environmental Impact and Degradation of Fluorinated Compounds
Fluorinated compounds, including those with structures similar to 1-[3-fluoro-4-(3-methyl-4-propionyl-1-piperazinyl)phenyl]ethanone, are under scrutiny for their environmental persistence and potential bioaccumulation. Research into the microbial degradation of polyfluoroalkyl chemicals highlights the complexities of managing these compounds' environmental fate and underscores the importance of understanding their biodegradability and ecological impacts (Liu & Mejia Avendaño, 2013).
Fluoroalkylation Reactions in Organic Synthesis
The incorporation of fluorinated groups into organic molecules, including fluoroalkylation reactions, is of significant interest due to the unique properties these groups impart to compounds, such as increased stability and altered biological activity. Studies on aqueous fluoroalkylation techniques contribute to the development of environmentally friendly methodologies for synthesizing fluorinated molecules, relevant to pharmaceuticals and agrochemicals (Song et al., 2018).
Eigenschaften
IUPAC Name |
1-[4-(4-acetyl-2-fluorophenyl)-2-methylpiperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-4-16(21)19-8-7-18(10-11(19)2)15-6-5-13(12(3)20)9-14(15)17/h5-6,9,11H,4,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMVQTCDQKAUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1C)C2=C(C=C(C=C2)C(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,4-difluorobenzyl)-2-{[2-(ethylthio)-5-pyrimidinyl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B4054762.png)

![1-(4-methoxyphenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4054774.png)
![4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4054782.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide](/img/structure/B4054788.png)
![2-{{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B4054796.png)

![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}ethanamine](/img/structure/B4054816.png)

![3-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4054821.png)
![N-isobutyl-N-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B4054841.png)
![allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4054843.png)
![N-(3-{[2-(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4054851.png)

